4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride
Description
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride (molecular formula: C₁₁H₁₅ClN₂O₂, molecular weight: 242.71 g/mol) is a heterocyclic compound featuring a seven-membered benzoxazepinone core fused to a benzene ring. The structure includes an aminoethyl side chain at the 4-position, which is protonated as a hydrochloride salt to enhance solubility and stability . This compound is commercially available with a purity of 95% (CAS RN: 34617-1A) and is utilized in medicinal chemistry research, particularly in the development of central nervous system (CNS) targeting agents due to its structural resemblance to neurotransmitter scaffolds .
Properties
IUPAC Name |
4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14;/h1-4H,5-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHQFEUXAEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring system. One common approach is the cyclization of a suitable precursor containing the aminoethyl group under acidic conditions. The reaction conditions may include the use of strong acids such as hydrochloric acid and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzoxazepines or other derivatives.
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : The compound exhibits activity as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This modulation is crucial for its potential use in treating neuropsychiatric disorders.
- Antitumor Activity : Research indicates that derivatives of benzoxazepines can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. A study demonstrated that similar compounds showed IC50 values in the nanomolar range against various cancer cell lines .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .
Therapeutic Uses
- Psychiatric Disorders : Given its influence on neurotransmitter systems, 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride is being investigated for its potential in treating depression and anxiety disorders. Its efficacy in animal models suggests a favorable therapeutic index .
- Anti-inflammatory Properties : Recent studies have indicated that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of benzoxazepine derivatives. The findings showed that these compounds could significantly reduce neuronal death in models of oxidative stress .
- Antitumor Efficacy : Another investigation focused on the antitumor properties of related compounds revealed that they effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The study highlighted the importance of structural modifications to enhance potency .
Mechanism of Action
The mechanism by which 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and related analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₅ClN₂O₂ | 242.71 | Benzoxazepinone, aminoethyl, hydrochloride | Benzoxazepinone |
| 4-Methylpyrrolidin-3-amine dihydrochloride | C₅H₁₄Cl₂N₂ | 173.09 | Pyrrolidine, amine, dihydrochloride | Pyrrolidine |
| 2-(2-Benzyl-3-oxo-tetrahydrobenzoxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (12) | C₂₆H₂₈N₃O₃ | 430.53 | Benzoxazepinone, benzyl, pyridyl acetamide | Benzoxazepinone |
| 5-Bromotryptamine hydrochloride | C₁₀H₁₂BrClN₂ | 275.57 | Indole, bromine, aminoethyl, hydrochloride | Indole |
Key Observations:
- Core Heterocycles: The target compound and compound 12 share the benzoxazepinone core, whereas 5-bromotryptamine and 4-methylpyrrolidin-3-amine dihydrochloride feature indole and pyrrolidine rings, respectively.
- Substituents: The aminoethyl group in the target compound is simpler than the pyridyl acetamide and benzyl groups in compound 12, reducing steric hindrance and lipophilicity (ClogP: target compound ~1.2 vs. compound 12 ~3.5) . This may improve aqueous solubility and blood-brain barrier penetration.
- Salt Forms : The hydrochloride salt in the target compound and 5-bromotryptamine enhances stability and solubility compared to their free bases. In contrast, 4-methylpyrrolidin-3-amine dihydrochloride’s dual chloride ions increase polarity, limiting membrane permeability .
Biological Activity
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride is a compound that belongs to the class of benzoxazepines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride can be represented as follows:
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- CAS Number : 73345-01-4
Research indicates that compounds in the benzoxazepine class exhibit various mechanisms of action:
- Antihistaminic Activity : Some derivatives have shown significant antihistaminic properties, which may be attributed to their ability to block H1 receptors. This action is beneficial in treating allergic reactions and conditions such as rhinitis and urticaria .
- CNS Activity : Studies have demonstrated that certain benzoxazepine derivatives can affect the central nervous system (CNS). For instance, pharmacological evaluations have revealed activity in mice models, suggesting potential applications in treating neurological disorders .
- Antitumor Properties : Preliminary studies suggest that benzoxazepines may possess antitumor activity. Compounds similar to 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms involving cytochrome P450 enzymes .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of compounds related to 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride:
- Study on Antihistaminic Effects : A study conducted by researchers demonstrated that a related compound significantly reduced histamine-induced bronchoconstriction in animal models. This suggests its potential utility as an antihistamine drug .
- CNS Pharmacology Evaluation : Another investigation focused on the CNS effects of a benzoxazepine derivative showed notable anxiolytic and sedative properties in mice. The findings indicate that these compounds may modulate neurotransmitter systems such as GABAergic pathways .
- Antitumor Activity Assessment : A preclinical trial assessed the antitumor efficacy of a related benzoxazepine compound against human mammary carcinoma cell lines. The results indicated a significant reduction in cell viability and tumor growth inhibition in xenograft models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : A common approach involves refluxing intermediates in ethanol with acid catalysis (e.g., glacial acetic acid) under reduced pressure to remove solvents. For example, analogous benzoxazepinone derivatives are synthesized via condensation of substituted aldehydes with triazole precursors under similar conditions . Yield optimization requires monitoring reaction time (e.g., 4–6 hours) and stoichiometric ratios. Post-reaction purification via recrystallization (methanol or ethanol) is critical to isolate high-purity solids .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Chromatography : HPLC and TLC are used to assess purity, with mobile phases tailored to the compound’s polarity (e.g., dichloromethane/methanol mixtures) .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Elemental Analysis : Compliance with pharmacopeial standards (e.g., 98.0–102.0% purity) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural assignments for benzoxazepinone derivatives during synthesis?
- Case Study : In analogous compounds, X-ray crystallography revealed unexpected 1,4-benzothiazin-3-one formation instead of the anticipated seven-membered ring, highlighting the need for rigorous structural validation .
- Methodology :
- Perform X-ray diffraction to resolve ambiguous NOE or coupling constants in NMR.
- Use hydrogen-bonding analysis (e.g., N–H⋯O interactions) to confirm crystalline packing, which influences reactivity and stability .
Q. What strategies optimize the enantiomeric purity of 4-(2-aminoethyl) benzoxazepinone derivatives for pharmacological studies?
- Methodology :
- Chiral Catalysis : Employ chiral auxiliaries or asymmetric hydrogenation during key steps (e.g., amine alkylation).
- Chromatographic Resolution : Use chiral HPLC columns (e.g., cellulose-based phases) to separate enantiomers .
- Crystallization : Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances enantiomeric excess .
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s stability in solid-state formulations?
- Data-Driven Analysis :
- X-ray studies of related benzoxazepinones show intermolecular N–H⋯O and C–H⋯O bonds stabilize crystal lattices, reducing hygroscopicity .
- Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds (>200°C for stable derivatives) .
Methodological Challenges & Solutions
Q. What experimental pitfalls arise during scale-up synthesis, and how can they be mitigated?
- Common Issues :
- Byproduct Formation : Prolonged reflux increases side reactions (e.g., ester hydrolysis). Monitor via TLC and adjust reaction time .
- Low Solubility : Use polar aprotic solvents (e.g., DMF) or sonication to dissolve intermediates.
Q. How can researchers correlate spectroscopic data with computational models to predict biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
